molecular formula C6H13B B3044216 1-Bromohexane-1,1-d2 CAS No. 78904-38-8

1-Bromohexane-1,1-d2

Cat. No.: B3044216
CAS No.: 78904-38-8
M. Wt: 167.08 g/mol
InChI Key: MNDIARAMWBIKFW-NCYHJHSESA-N
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Description

1-Bromohexane-1,1-d2 is a deuterated derivative of 1-Bromohexane, an organobromine compound with the chemical formula C6H13Br. The deuterium atoms replace the hydrogen atoms at the first carbon position, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.

Mechanism of Action

Target of Action

1-Bromohexane-1,1-d2, also known as 1-Bromo-1,1-dideuteriohexane, is an organobromine compound . It primarily targets nucleophiles, such as amines or thiols . These nucleophiles are molecules that donate an electron pair to form a chemical bond, playing a crucial role in many biochemical reactions.

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, this compound reacts with nucleophiles to form covalent bonds . This reaction allows for the introduction of alkyl groups into the target molecule, which can lead to the synthesis of new compounds with desired properties .

Biochemical Pathways

It’s known that the compound can form grignard reagents . Grignard reagents are used in a wide variety of chemical reactions, including the formation of carbon-carbon bonds, which are fundamental in organic chemistry .

Pharmacokinetics

It’s known that the compound is a colorless liquid and insoluble in water , which may influence its absorption and distribution in the body. More research would be needed to fully understand its pharmacokinetic properties.

Result of Action

Given its ability to form grignard reagents and interact with nucleophiles , it can be inferred that the compound may influence a variety of biochemical reactions and potentially lead to the synthesis of new compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal conditions but incompatible with strong oxidizing agents and strong bases . Furthermore, it’s known to be toxic to aquatic life with long-lasting effects , indicating that its release into the environment should be avoided.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromohexane-1,1-d2 can be synthesized through the bromination of hexane-1,1-d2. The process involves the following steps:

    Deuteration of Hexane: Hexane is first deuterated at the first carbon position using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Bromination: The deuterated hexane is then subjected to bromination using bromine (Br2) in the presence of a radical initiator like ultraviolet light or a peroxide. This results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The deuteration and bromination steps are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromohexane-1,1-d2 undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as hydroxide ions (OH-) to form hexanol.

    Elimination Reactions: It can undergo dehydrohalogenation to form hexene in the presence of a strong base like potassium tert-butoxide (KOtBu).

    Grignard Reactions: It forms Grignard reagents when reacted with magnesium (Mg) in anhydrous ether, which can further react with carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Hydroxide ions (OH-), aqueous or alcoholic medium, room temperature.

    Elimination Reactions: Potassium tert-butoxide (KOtBu), heat.

    Grignard Reactions: Magnesium (Mg), anhydrous ether, inert atmosphere.

Major Products

    Nucleophilic Substitution: Hexanol.

    Elimination Reactions: Hexene.

    Grignard Reactions: Various alcohols depending on the carbonyl compound used.

Scientific Research Applications

1-Bromohexane-1,1-d2 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    NMR Spectroscopy: Used as a reference compound in NMR studies to analyze molecular structures and dynamics.

    Isotopic Labeling: Employed in metabolic studies to trace the pathways of organic molecules.

    Pharmaceutical Research: Utilized in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic stability.

    Organic Synthesis: Acts as a building block in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromobutane: A shorter chain alkyl bromide with similar reactivity but different physical properties.

    1-Bromododecane: A longer chain alkyl bromide with similar reactivity but different physical properties.

    2-Bromohexane: A positional isomer with different reactivity due to the bromine atom being on the second carbon.

Uniqueness

1-Bromohexane-1,1-d2 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and isotopic labeling studies. The presence of deuterium atoms provides distinct spectral features that aid in the analysis of molecular structures and dynamics.

Properties

IUPAC Name

1-bromo-1,1-dideuteriohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i6D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDIARAMWBIKFW-NCYHJHSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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